molecular formula C18H14N4O6 B15041122 N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

Cat. No.: B15041122
M. Wt: 382.3 g/mol
InChI Key: MACLGDAFPGOGFF-DJKKODMXSA-N
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Description

2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyquinoline-4-carbohydrazide and 2-hydroxy-5-methoxy-3-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce aminoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential anticancer properties make it particularly noteworthy compared to similar compounds .

Properties

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H14N4O6/c1-28-11-6-10(17(24)15(7-11)22(26)27)9-19-21-18(25)13-8-16(23)20-14-5-3-2-4-12(13)14/h2-9,24H,1H3,(H,20,23)(H,21,25)/b19-9+

InChI Key

MACLGDAFPGOGFF-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC(=O)NC3=CC=CC=C32

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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